molecular formula C7H7BrS B117186 3-(5-Bromo-2-thienyl)-1-propene CAS No. 159013-60-2

3-(5-Bromo-2-thienyl)-1-propene

Cat. No.: B117186
CAS No.: 159013-60-2
M. Wt: 203.1 g/mol
InChI Key: DCROCGAIWXCJHW-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-thienyl)-1-propene is an organic compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is a five-membered ring containing sulfur. The propene group is attached to the thiophene ring, making it a versatile compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-thienyl)-1-propene can be achieved through several methods. One common method involves the bromination of 2-thiophenylpropene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction yields this compound with high selectivity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, ensuring consistent product quality and high yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-thienyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkane derivatives.

Scientific Research Applications

3-(5-Bromo-2-thienyl)-1-propene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-thienyl)-1-propene is primarily related to its ability to undergo various chemical transformations. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can interact with biological targets through covalent bonding or non-covalent interactions, depending on the functional groups introduced during its chemical modifications. These interactions can modulate biological pathways and molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-thiophenylpropene: Similar structure but with the bromine atom in a different position.

    5-Bromo-2-thiophenylacetonitrile: Contains a nitrile group instead of a propene group.

    3-(5-Bromo-2-thienyl)-1-butanol: Contains a hydroxyl group instead of a propene group.

Uniqueness

3-(5-Bromo-2-thienyl)-1-propene is unique due to its specific substitution pattern and the presence of the propene group. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-bromo-5-prop-2-enylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROCGAIWXCJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434140
Record name 3-(5-BROMO-2-THIENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159013-60-2
Record name 2-Bromo-5-(2-propen-1-yl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159013-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-BROMO-2-THIENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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